molecular formula C18H18N2O2S3 B2655219 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 898423-91-1

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2655219
CAS No.: 898423-91-1
M. Wt: 390.53
InChI Key: FTQGAYHYFCKCFD-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features both indole and thiophene moieties. These structural components are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Thiophene Group: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the thiophene or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide
  • N-(2-(thiophen-2-yl)ethyl)indole-2-sulfonamide
  • N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzene-2-sulfonamide

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of indole and thiophene rings, which are both known for their biological activity. This dual functionality might confer unique properties, such as enhanced binding affinity or specificity for certain biological targets.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S3/c21-25(22,18-8-4-12-24-18)19-13-16(17-7-3-11-23-17)20-10-9-14-5-1-2-6-15(14)20/h1-8,11-12,16,19H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQGAYHYFCKCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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